4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride is a chemical compound with the molecular formula . It belongs to the class of pyrazolo compounds, which are characterized by their unique five-membered ring structure containing two nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.
The synthesis of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride can be traced back to various synthetic methodologies that utilize starting materials like 2,2-dichlorovinylacetophenones. Recent studies have highlighted efficient synthetic routes that yield this compound alongside its derivatives, showcasing its relevance in organic synthesis and pharmaceutical research .
This compound is classified under heterocyclic compounds, specifically as a bicyclic pyrazole derivative. It falls within the broader category of nitrogen-containing heterocycles, which are essential in numerous biological systems and pharmaceutical applications.
The synthesis of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride typically involves multi-step reactions starting from readily available precursors. A notable method includes the treatment of 2-aryl-4,5-dichloromethyl-2-pyrazolines with sodium hydroxide, leading to cyclization and subsequent formation of the tetrahydropyrazolo structure .
The molecular structure of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride can be described as follows:
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride can participate in various chemical reactions typical of heterocycles:
The reactivity of this compound is influenced by its electronic structure and the presence of functional groups. For instance, substituents on the pyrazole rings can significantly alter its reactivity profile and potential applications in medicinal chemistry.
Research into its mechanism has shown promising results in vitro and in vivo studies that suggest potential anti-inflammatory and anticancer activities .
Relevant analyses such as spectroscopic techniques (NMR, IR) confirm the structural integrity of synthesized samples .
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride has several potential applications:
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride is a bicyclic heterocyclic compound featuring a pyrazole ring fused to a partially saturated pyrazine ring. Its molecular formula is C₆H₁₁Cl₂N₃, with a molecular weight of 196.08 g/mol [1] [6]. The core structure consists of a six-membered 1,4-diazine ring in a 4,5,6,7-tetrahydro configuration, fused to a five-membered pyrazole ring. The "a" in the nomenclature denotes fusion between the pyrazole's 1,5-positions and the pyrazine ring [4] [7]. The dihydrochloride salt form enhances aqueous solubility and crystallinity, crucial for pharmaceutical processing. Systematic names and synonyms include:
Table 1: Nomenclature of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine Dihydrochloride
Nomenclature System | Name |
---|---|
IUPAC Name | 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride |
CAS Registry | 165894-07-5 |
Common Synonyms | 4H,5H,6H,7H-Pyrazolo[1,5-a]pyrazine dihydrochloride; THPP dihydrochloride |
SMILES Notation | [H]Cl.[H]Cl.C12=CC=NN1CCNC2 |
Stereoelectronically, the bicyclic system adopts a planar conformation with bond lengths characteristic of aromatic systems (C=N: ~1.34 Å, C-N: ~1.45 Å). The hydrochloride groups protonate the pyrazine nitrogen atoms, forming ionic bonds that stabilize the crystal lattice [6] [9].
Table 2: Key Stereoelectronic Properties
Property | Value | Method |
---|---|---|
TPSA (Topological Polar Surface Area) | 29.85 Ų | Calculated |
LogP (Partition Coefficient) | 0.83 | Calculated |
Hydrogen Bond Acceptors | 3 | - |
Hydrogen Bond Donors | 1 (after salt dissociation) | - |
Rotatable Bonds | 0 | - |
The compound emerged from targeted drug discovery programs addressing limitations in antiviral therapies. Key milestones include:
2017: Initial patent filings (WO2018011163A1) disclosed pyrazolo[1,5-a]pyrazine derivatives as novel antiviral agents, specifically highlighting their utility against hepatitis B virus (HBV) through core protein allosteric modulation [7]. This marked the first systematic exploration of the scaffold's medicinal potential.
2023: A landmark study published in the Journal of Medicinal Chemistry reported the optimization of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (THPP) derivatives as potent HBV Core Protein Allosteric Modulators (CpAMs). The lead compound 45 demonstrated significant inhibition of HBV DNA viral load in an adeno-associated virus (AAV) mouse model following oral administration. Crucially, these compounds retained activity against nucleos(t)ide-resistant HBV variants, addressing a critical clinical challenge [2].
Ongoing Development: Parallel research identified structurally related analogs like ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate (CAS: 1029720-98-6) as key synthetic intermediates, enabling rapid diversification of the core scaffold for structure-activity relationship (SAR) studies [8].
This scaffold holds strategic importance in medicinal chemistry due to:
Diverse Pharmacological Profiling: Beyond HBV, derivatives like 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides inhibit HIV-1 integrase (IC₅₀ = 74 nM for compound 17b), blocking viral replication in cells [10]. The scaffold's ability to chelate metal ions (e.g., Mg²⁺ in viral enzymes) underpins this activity.
Synthetic Versatility: The core serves as a molecular "canvas" for rational drug design:
Balanced Physicochemical Properties: The dihydrochloride salt offers high water solubility (>50 mg/mL), facilitating in vitro screening and formulation. Calculated LogP values near 0.83 optimize membrane permeability while maintaining solubility [6] [9].
Three-Dimensional Character: Unlike flat aromatic systems, the partially saturated pyrazine ring introduces sp³-hybridized atoms, enhancing target selectivity and reducing off-target interactions. This "pseudo-3D" structure improves exploration of chemical space compared to traditional planar heterocycles [2] [10].
Table 3: Key Derivatives and Therapeutic Applications
Derivative (CAS/Lead No.) | Functionalization | Therapeutic Target | Key Activity |
---|---|---|---|
Compound 45 (Undisclosed) | Undisclosed | HBV Core Protein | Inhibits nucleos(t)ide-resistant HBV variants; Oral efficacy in vivo |
17b (Undisclosed) | 4-Oxo-2-carboxamide | HIV-1 Integrase | IC₅₀ = 74 nM (strand transfer); Cell-based IC₉₅ = 63 nM |
2416229-66-6 | 4-Hydroxymethyl | PI3K/Akt Signaling | IC₅₀ = 12 µM (MCF-7 breast cancer cells) |
1029720-98-6 | 2-Carboxyethyl ester | Synthetic building block | Intermediate for diverse pharmacophores |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0